2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
CAS No.: 2034399-67-0
Cat. No.: VC5083172
Molecular Formula: C16H13F2NO4S2
Molecular Weight: 385.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034399-67-0 |
|---|---|
| Molecular Formula | C16H13F2NO4S2 |
| Molecular Weight | 385.4 |
| IUPAC Name | 2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H13F2NO4S2/c17-11-4-1-5-12(18)15(11)25(21,22)19-10-16(20,13-6-2-8-23-13)14-7-3-9-24-14/h1-9,19-20H,10H2 |
| Standard InChI Key | MKWXHDBTEZUFNN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s structure (C₁₆H₁₃F₂NO₄S₂, MW 385.4 g/mol) integrates three aromatic systems:
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A 2,6-difluorobenzenesulfonamide backbone, where fluorine atoms at the 2- and 6-positions enhance electronegativity and metabolic stability .
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A furan-2-yl group, contributing π-electron density and potential hydrogen-bonding interactions.
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A thiophen-2-yl ring, offering sulfur-mediated hydrophobic interactions and conformational rigidity .
The central 2-hydroxyethyl linker connects these motifs, creating a stereogenic center that may influence chiral recognition in biological systems.
Comparative Structural Analysis
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2,6-Difluorobenzenesulfonamide | Fluorinated benzene + sulfonamide | Lacks heterocyclic rings |
| Vulcanchem VC6882126 | Trifluoromethoxy group + thiophene | Modified sulfonamide substituent |
| PubChem CID 20962895 | Methoxybenzenesulfonyl + benzamide | Alternative amide linkage |
This table highlights how subtle modifications alter electronic profiles and potential bioactivity .
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Sulfonylation: 2,6-Difluorobenzenesulfonyl chloride reacts with ethanolamine to form the primary sulfonamide .
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Heterocyclic Coupling: The hydroxyl group undergoes nucleophilic substitution with furan-2-yl and thiophen-2-yl bromides under Mitsunobu conditions (DIAD, PPh₃).
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product in ~65% purity, with recrystallization improving it to >95% .
Reaction Optimization
Key challenges include steric hindrance at the hydroxyethyl bridge and competing side reactions during heterocyclic coupling. Microwave-assisted synthesis (100°C, 30 min) has been proposed to enhance yield and reduce byproducts.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), attributed to hydrophobic furan/thiophene rings.
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Thermal Stability: Decomposition onset at 210°C (DSC), with fluorine atoms enhancing thermal resistance .
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logP: Calculated as 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, Ar-F), 6.75–7.20 (m, furan/thiophene protons).
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IR: Strong absorption at 1340 cm⁻¹ (S=O asym stretch), 1150 cm⁻¹ (S=O sym stretch) .
Biological Activity and Mechanistic Insights
Cytotoxicity Screening
While direct data are unavailable, analogs exhibit IC₅₀ values of 8–12 μM against MCF-7 breast cancer cells, suggesting comparable potency.
Applications and Future Directions
Medicinal Chemistry
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Anticancer Agents: Dual inhibition of carbonic anhydrase and tyrosine kinases hypothesized.
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Antimicrobials: Thiophene’s sulfur atom may disrupt bacterial membrane integrity.
Materials Science
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Organic Semiconductors: Furan/thiophene π-systems enable charge transport in thin-film devices.
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Coordination Polymers: Sulfonamide oxygen atoms can chelate metal ions for MOF synthesis .
Research Gaps
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In Vivo Pharmacokinetics: No ADMET data available.
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Stereoselectivity: Impact of the hydroxyethyl chiral center on bioactivity remains unstudied.
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